

Application Notes and Protocols for SARS-CoV-2 Mpro-IN-6

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-6

Cat. No.: B12398676

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SARS-CoV-2 Mpro-IN-6** as a research tool in the study of SARS-CoV-2 and the development of antiviral therapeutics. Detailed protocols for key experiments are provided to ensure accurate and reproducible results.

Introduction

SARS-CoV-2 Mpro-IN-6 is a potent, irreversible, and selective covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription. Inhibition of Mpro represents a key therapeutic strategy to combat COVID-19. **SARS-CoV-2 Mpro-IN-6** serves as an invaluable tool for in vitro and cell-based studies aimed at understanding Mpro function and for the preliminary evaluation of potential antiviral candidates.

Mechanism of Action

SARS-CoV-2 Mpro-IN-6 acts as a covalent inhibitor, irreversibly binding to the catalytic cysteine residue (Cys145) in the active site of Mpro. This covalent modification permanently inactivates the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.

Biochemical and Cellular Activity

The inhibitory activity of **SARS-CoV-2 Mpro-IN-6** has been characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) against the purified Mpro enzyme, the half-maximal effective concentration (EC50) in cell-based antiviral assays, and the cytotoxic concentration (CC50) have been determined.

Parameter	Value	Cell Line	Description
IC50	0.18 μ M	-	Half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro.[1]
EC50	2.64 μ M	Vero E6	Half-maximal effective concentration in a SARS-CoV-2 antiviral assay.[1]
CC50	12.51 μ M	Vero E6	Half-maximal cytotoxic concentration.[1]

Preclinical Data

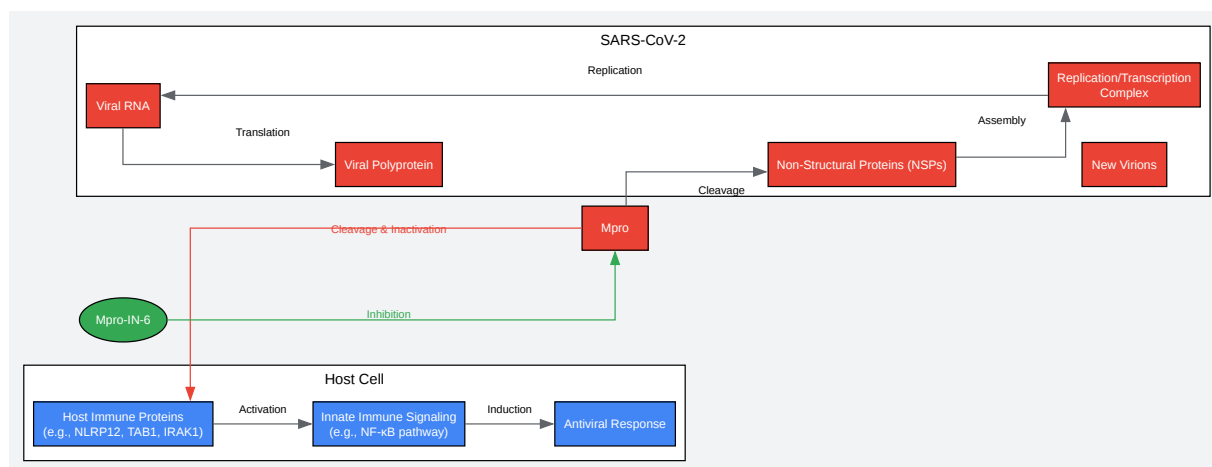
While specific in vivo pharmacokinetic and efficacy data for **SARS-CoV-2 Mpro-IN-6** are not yet publicly available, studies on other potent Mpro inhibitors have shown promising results in animal models. For instance, some Mpro inhibitors have demonstrated the ability to significantly reduce viral loads in the lungs and mitigate lung lesions in transgenic mouse models of SARS-CoV-2 infection.[2] Furthermore, favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, have been reported for several Mpro inhibitors in preclinical studies.[3]

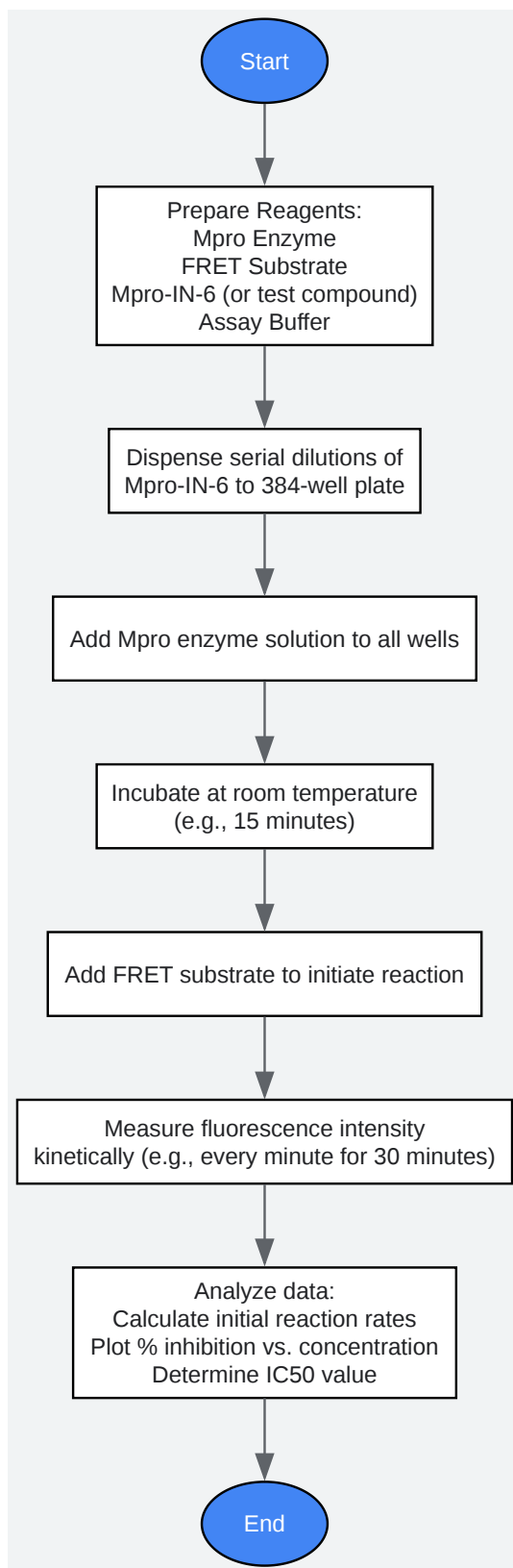
Signaling Pathway Perturbation by SARS-CoV-2 Mpro

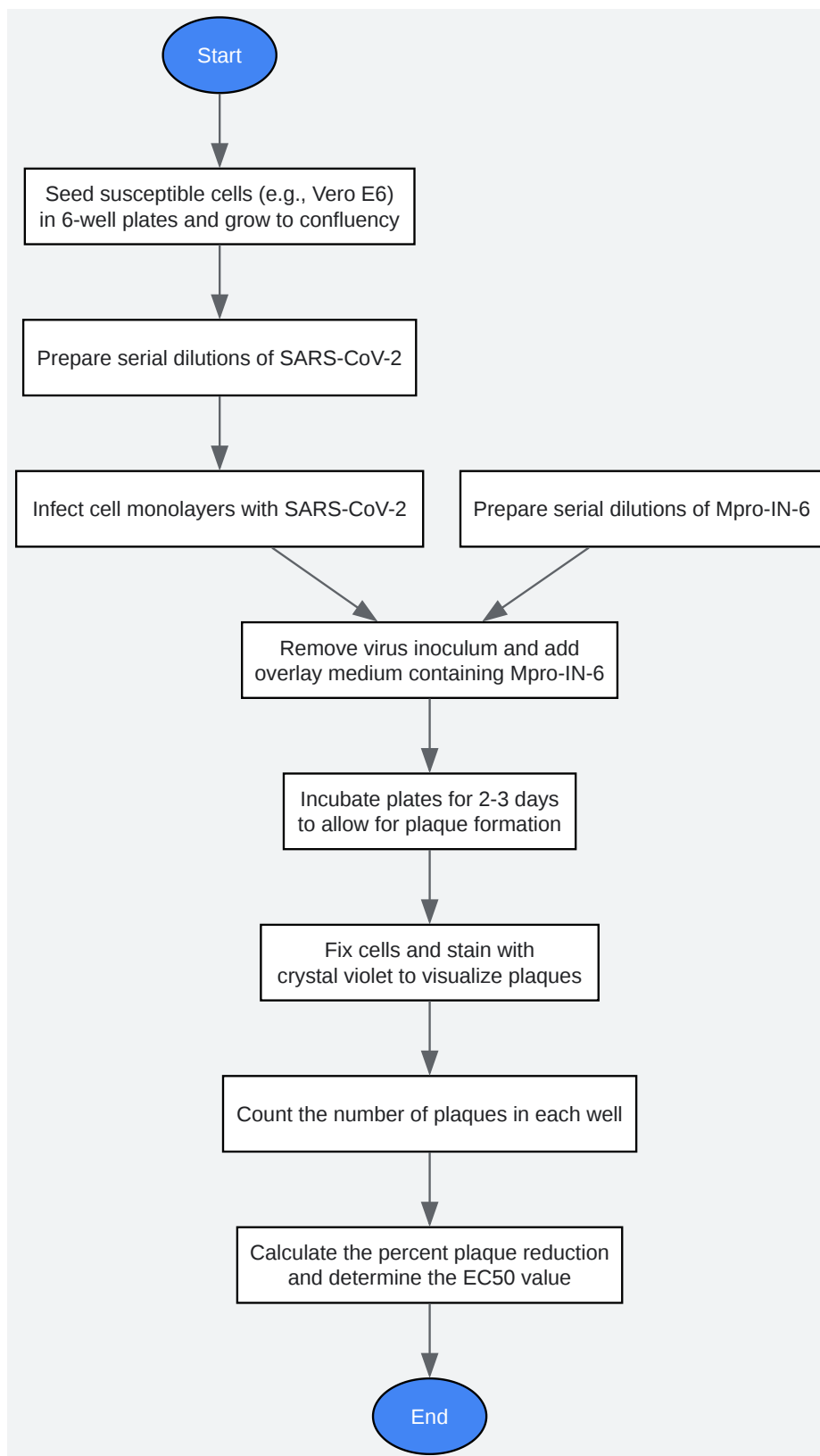
SARS-CoV-2 Mpro not only facilitates viral replication but also actively suppresses the host's innate immune response by cleaving specific host cell proteins. This interference with host signaling pathways allows the virus to evade immune detection and clearance. Key host proteins targeted by Mpro include:

- NLRP12: Cleavage of this protein enhances the production of pro-inflammatory cytokines.
- TAB1: Its cleavage disrupts the NF- κ B signaling pathway, a central regulator of the immune response.
- IRAK1: Cleavage of this kinase also impairs immune signaling.

By inhibiting Mpro, compounds like Mpro-IN-6 can not only directly block viral replication but may also restore the host's natural antiviral immune responses.







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